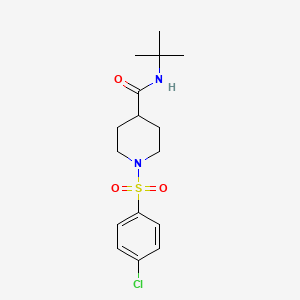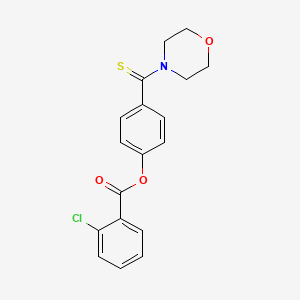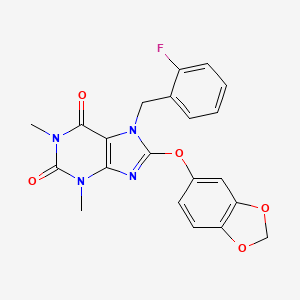![molecular formula C21H19ClN2O3 B3511501 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B3511501.png)
5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide
Descripción general
Descripción
5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a morpholinylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl group is chlorinated using reagents such as chlorine gas or N-chlorosuccinimide.
Attachment of the morpholinylphenyl group: This can be done through a nucleophilic substitution reaction, where a morpholine derivative reacts with a phenyl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The morpholinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-2-furylacrylic acid: Shares the chlorophenyl and furan moieties but differs in the presence of an acrylic acid group.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a furan ring and a chlorophenyl group but differs in the presence of a boronic ester group.
(5-morpholin-4-yl-2-styryl-oxazol-4-yl)-triphenyl-phosphonium iodide: Contains a morpholinyl group but differs in the presence of an oxazole ring and a phosphonium group.
Uniqueness
5-(4-chlorophenyl)-N-[2-(morpholin-4-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-(2-morpholin-4-ylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-7-5-15(6-8-16)19-9-10-20(27-19)21(25)23-17-3-1-2-4-18(17)24-11-13-26-14-12-24/h1-10H,11-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPCROGKTSMWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-benzyl-2-{[3-(2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B3511423.png)

![1-({1-[(4-Bromophenyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B3511446.png)
![1-[(4-bromophenyl)sulfonyl]-N-(4-carbamoylphenyl)piperidine-4-carboxamide](/img/structure/B3511452.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B3511458.png)
![7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3511463.png)
![2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3511464.png)
![8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3511475.png)


![2,6-Bis[4-(dimethylamino)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3511491.png)
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3511494.png)

![2-bromo-N-[3-chloro-4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B3511513.png)
